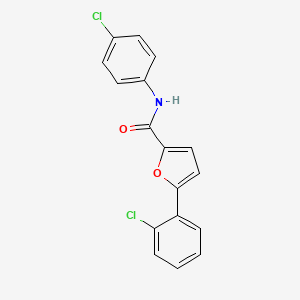
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone
Descripción general
Descripción
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a chalcone derivative that contains two aromatic rings, one with a hydroxyl group and the other with a fluorine atom.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Utilizing (2,4-dihydroxyphenyl)ethanone and prenyl bromide, researchers developed a method to synthesize (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, exploring optimized reaction conditions (Zhou Jin-xia, 2010).
- Molecular Structure Analysis : The molecular structure of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, like 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been studied, revealing planar arrangements and intermolecular hydrogen bonds (H. Abdel‐Aziz et al., 2012).
Biomedical Applications
- Antimicrobial Activity : Novel compounds synthesized from derivatives of (2,4-dihydroxyphenyl)ethanone demonstrated antimicrobial activity, highlighting their potential in medical applications (M. Nagamani et al., 2018).
- Biotransformation Studies : The compound's derivatives were used in the enantioselective synthesis of molecules like (S)-(-)-1-(4-fluorophenyl)ethanol, which have implications in studying molecular complexes and diseases like Alzheimer's (ChemChemTech, 2022).
Material Science and Chemistry
- Heterocyclization and Derivative Formation : The compound's derivatives were involved in reactions leading to the formation of various heterocyclic compounds, useful in material science and organic synthesis (V. Moskvina et al., 2015).
- Photochemistry and Polymorphism : Studies on derivatives of 1-(2,4-dihydroxyphenyl)ethanone revealed insights into the photochemistry and polymorphism of these compounds, important for understanding their behavior under different conditions (P. Jones & I. Mangalagiu, 2009).
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSGILKWCKIFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)


![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)
